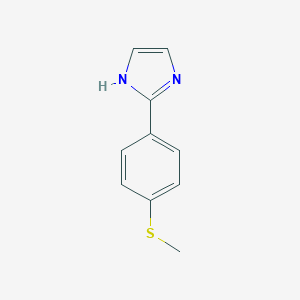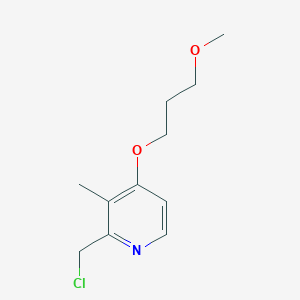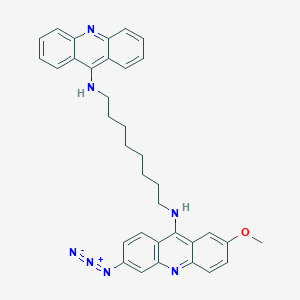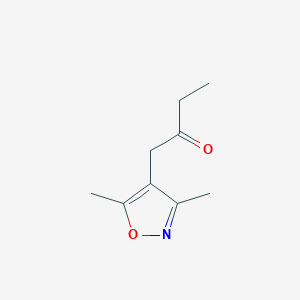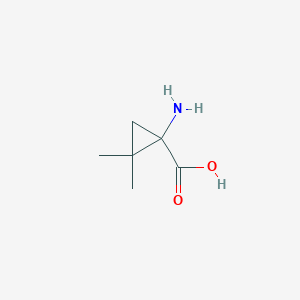![molecular formula C21H27N5O2 B037818 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione CAS No. 116370-30-0](/img/structure/B37818.png)
3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione, also known as CP-868,596, is a small molecule inhibitor of the protein tyrosine kinase (PTK) activity of the epidermal growth factor receptor (EGFR). It has been shown to have potential therapeutic applications in cancer treatment.
Mechanism Of Action
3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione inhibits the PTK activity of EGFR by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical And Physiological Effects
In addition to its anti-tumor activity, 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione is its specificity for EGFR, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer cell line and the EGFR mutation status. In addition, its solubility and stability may pose challenges for formulation and storage.
Future Directions
For 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione include the development of more potent and selective analogs and the investigation of its efficacy in combination with other targeted therapies.
Synthesis Methods
The synthesis of 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione involves the reaction of 4-aminophenethyl alcohol with 8-cyclopentyl-1-propyl-7H-purine-2,6-dione in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In addition, 3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine and docetaxel.
properties
CAS RN |
116370-30-0 |
|---|---|
Product Name |
3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H27N5O2/c1-2-12-26-20(27)17-19(24-18(23-17)15-5-3-4-6-15)25(21(26)28)13-11-14-7-9-16(22)10-8-14/h7-10,15H,2-6,11-13,22H2,1H3,(H,23,24) |
InChI Key |
HIGUCTFSOVUIFC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
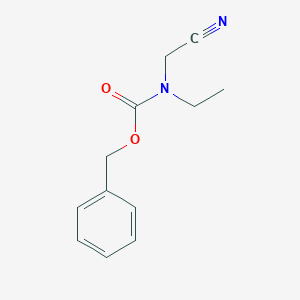
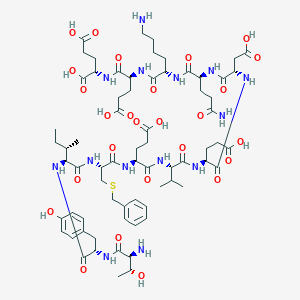
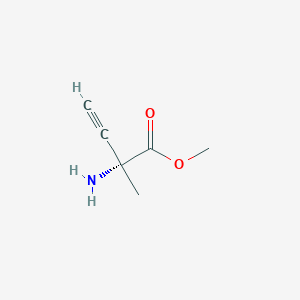
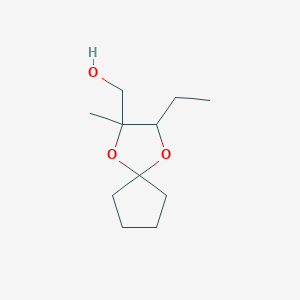
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
